

The Pharmacology of ML191: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	ML191	
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Introduction

ML191 is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55).[1] Identified through a high-throughput screening campaign by the Molecular Libraries Probe Production Centers Network (MLPCN), **ML191** serves as a valuable chemical probe for elucidating the physiological and pathological roles of GPR55.[1] This guide provides a comprehensive overview of the pharmacology of **ML191**, with a focus on its mechanism of action, in-vitro activity, and the experimental protocols used for its characterization.

Mechanism of Action

ML191 functions as a direct antagonist of the GPR55 receptor.[1] GPR55 is known to be activated by the endogenous lysophospholipid, L-α-lysophosphatidylinositol (LPI).[2] Upon agonist binding, GPR55 couples primarily to Gα13, initiating a downstream signaling cascade that involves the activation of RhoA kinase and phospholipase C (PLC).[2] This leads to an increase in intracellular calcium levels and the activation of various downstream effectors, including protein kinase C (PKC) and extracellular signal-regulated kinases 1 and 2 (ERK1/2). [2][3] **ML191** exerts its pharmacological effect by binding to GPR55 and preventing the conformational changes necessary for G protein coupling and subsequent signal transduction, thereby inhibiting the effects of GPR55 agonists like LPI.[1][2]



In-Vitro Pharmacology

The in-vitro pharmacological profile of **ML191** has been characterized through a series of functional assays, demonstrating its potency and selectivity as a GPR55 antagonist.

Potency

The potency of **ML191** has been determined in several key functional assays that measure the inhibition of GPR55-mediated signaling.

Assay Type	Cell Line	Agonist	IC50 (μM)	Reference
β-arrestin Translocation	U2OS	LPI	1.08	[2]
ERK1/2 Phosphorylation	U2OS	LPI	0.328	[3]
PKCβII Translocation	U2OS	LPI	Active at 30 μM	[3]

Selectivity

ML191 has been shown to be highly selective for GPR55 over other related receptors, including the cannabinoid receptors CB1 and CB2, and the G protein-coupled receptor GPR35.

Receptor	Assay Type	Activity	Selectivity Fold (over GPR55)	Reference
CB1	Antagonist Assay	Inactive	>100	[1]
CB2	Antagonist Assay	Inactive	>100	[1]
GPR35	Antagonist Assay	Inactive	>100	[1]

Experimental Protocols



Detailed methodologies for the key in-vitro assays used to characterize **ML191** are provided below.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β -arrestin to the activated GPR55 receptor, a key step in receptor desensitization and signaling.

Materials:

- U2OS cells stably co-expressing GPR55 and a β-arrestin-GFP fusion protein.
- Assay medium: DMEM with 1% charcoal-stripped fetal bovine serum.
- · LPI (agonist).
- ML191 (antagonist).
- High-content imaging system.

Protocol:

- Seed U2OS-GPR55-β-arrestin-GFP cells in 384-well plates and culture overnight.
- Wash cells with assay medium.
- Add ML191 at various concentrations to the wells and incubate for 30 minutes at 37°C.
- Add a fixed concentration of LPI (typically EC80) to the wells.
- Incubate for 60 minutes at 37°C.
- Fix and stain the cells with a nuclear stain (e.g., Hoechst).
- Acquire images using a high-content imaging system.
- Analyze the images to quantify the translocation of β-arrestin-GFP from the cytoplasm to the plasma membrane.



 Calculate the IC50 value for ML191 by fitting the concentration-response data to a fourparameter logistic equation.

ERK1/2 Phosphorylation Assay

This assay quantifies the level of phosphorylated ERK1/2, a downstream marker of GPR55 activation.

Materials:

- U2OS cells expressing GPR55.
- Serum-free DMEM.
- · LPI (agonist).
- ML191 (antagonist).
- · Lysis buffer.
- Antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
- Western blot or ELISA detection system.

Protocol:

- Seed U2OS-GPR55 cells in 96-well plates and serum-starve overnight.
- Pre-incubate cells with various concentrations of ML191 for 30 minutes.
- Stimulate the cells with LPI (EC80) for 15 minutes.
- Lyse the cells and collect the lysates.
- Measure the levels of phosphorylated and total ERK1/2 using a suitable detection method (e.g., Western blot or AlphaScreen).
- Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.



 Determine the IC50 of ML191 by plotting the normalized data against the antagonist concentration.

PKCβII Translocation Assay

This assay visualizes the translocation of PKC β II from the cytoplasm to the plasma membrane upon GPR55 activation.

Materials:

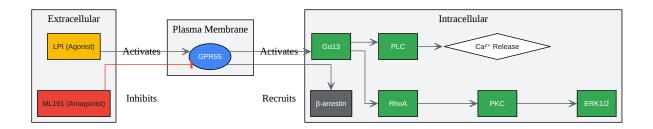
- U2OS cells co-expressing GPR55 and a PKCβII-GFP fusion protein.
- Assay buffer (e.g., Hanks' Balanced Salt Solution).
- · LPI (agonist).
- ML191 (antagonist).
- Confocal microscope or high-content imaging system.

Protocol:

- Plate U2OS-GPR55-PKCβII-GFP cells on glass-bottom plates.
- Wash cells with assay buffer.
- Treat cells with ML191 for 30 minutes.
- Add LPI to stimulate the cells.
- Acquire live-cell images over time using a confocal microscope.
- Quantify the translocation of PKCβII-GFP from the cytosol to the plasma membrane.
- Assess the inhibitory effect of ML191 on LPI-induced translocation.

Signaling Pathways and Experimental Workflows

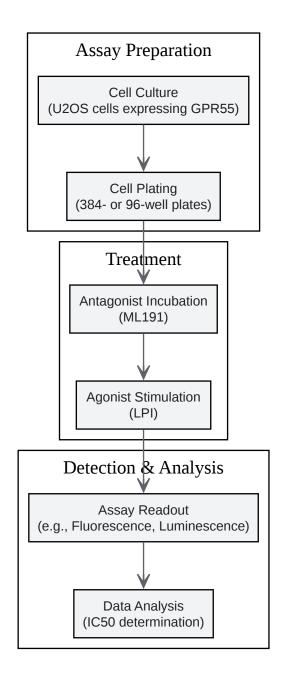




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GPR55 signaling pathway and ML191's point of inhibition.





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General experimental workflow for in-vitro characterization.

In-Vivo Pharmacology

As of the current date, there is a notable absence of publicly available data on the in-vivo pharmacology of **ML191**. The probe report from the NIH Molecular Libraries Program indicated plans for future in-vivo studies to explore the role of GPR55 in various physiological and pathological processes.[1] These planned studies included the use of **ML191** in in-vitro



systems with endogenous GPR55 expression and in-vivo behavioral paradigms.[1] However, the results of these investigations have not been published in the peer-reviewed literature. Therefore, the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and the efficacy of **ML191** in animal models of disease remain to be elucidated.

Conclusion

ML191 is a well-characterized in-vitro tool compound that serves as a potent and selective antagonist of the GPR55 receptor. Its ability to inhibit GPR55-mediated signaling pathways, such as β -arrestin recruitment and ERK1/2 phosphorylation, makes it an invaluable probe for studying the biology of this receptor. While the lack of in-vivo data currently limits its translational potential, the detailed in-vitro pharmacological profile of **ML191** provides a solid foundation for its use in dissecting the complex roles of GPR55 in health and disease. Further research into the in-vivo properties of **ML191** is warranted to fully understand its therapeutic potential.

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